Welcome to the BenchChem Online Store!
molecular formula C10H9ClO B1588729 4-(2-Chlorophenyl)but-3-en-2-one CAS No. 20766-37-4

4-(2-Chlorophenyl)but-3-en-2-one

Cat. No. B1588729
M. Wt: 180.63 g/mol
InChI Key: FHDSETHROOWFCQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06350749B1

Procedure details

To a solution of 20% sodium ethoxide in ethanol (170.1 g) was added diethyl malonate (80.1 g) at room temperature (immediately precipitated material was observed), and then a solution of crude 2-chlorobenzalacetone (94.6 g) in ethanol (40 ml). The mixture was stirred at 90° C. for 2 hours, cooled at room temperature and under-ice-cooling (for 1 hour). Precipitated materials were filtered and washed with ethyl acetate and isopropylether to give crude ethyl 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexene-1-carboxylate monosodium salt (151.0 g) as pale yellow powder. To said powder was added 2 M sodium hydroxide (350 ml), and the mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added 2.5 M sulfuric acid (350 ml) for 15 minutes, and the mixture was stirred at 100° C. for 2 hours and cooled. To the mixture was added ethyl acetate (1.4 l), and the mixture was subjected to extraction. The ethyl acetate layer was washed with brine, dried (anhydrous magnesium sulfate), and ethyl acetate was evaporated under reduced pressure. Precipitated crystals were washed with ethyl acetate-isopropylether (1:4) and isopropylether to give 5-(2-chlorophenyl)cyclohexane-1,3-dione (82.1 g) as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
170.1 g
Type
solvent
Reaction Step One
Quantity
94.6 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
1.4 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].C(OCC)(=O)CC(OCC)=O.[Cl:16][C:17]1[CH:27]=[CH:26][CH:25]=[CH:24][C:18]=1[CH:19]=[CH:20][C:21](=[O:23])[CH3:22].[OH-].[Na+].S(=O)(=O)(O)O>C(O)C.C(OCC)(=O)C>[Cl:16][C:17]1[CH:27]=[CH:26][CH:25]=[CH:24][C:18]=1[CH:19]1[CH2:3][C:2](=[O:1])[CH2:22][C:21](=[O:23])[CH2:20]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
80.1 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
170.1 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
94.6 g
Type
reactant
Smiles
ClC1=C(C=CC(C)=O)C=CC=C1
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
1.4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
under-ice-cooling (for 1 hour)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Precipitated materials were filtered
WASH
Type
WASH
Details
washed with ethyl acetate and isopropylether
CUSTOM
Type
CUSTOM
Details
to give crude ethyl 6-(2-chlorophenyl)-2-hydroxy-4-oxo-2-cyclohexene-1-carboxylate monosodium salt (151.0 g) as pale yellow powder
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate), and ethyl acetate
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
WASH
Type
WASH
Details
were washed with ethyl acetate-isopropylether (1:4) and isopropylether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1CC(CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.